molecular formula C9H8Cl2O2 B12005016 2,3-Dichloro-3-phenylpropanoic acid CAS No. 35115-76-5

2,3-Dichloro-3-phenylpropanoic acid

Cat. No.: B12005016
CAS No.: 35115-76-5
M. Wt: 219.06 g/mol
InChI Key: AUOKIBFNYTZTGY-UHFFFAOYSA-N
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Description

2,3-Dichloro-3-phenylpropanoic acid is an organic compound with the molecular formula C9H8Cl2O2 It belongs to the class of phenylpropanoic acids, which are characterized by a benzene ring conjugated to a propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro-3-phenylpropanoic acid typically involves the chlorination of 3-phenylpropanoic acid. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions. The reaction proceeds via the formation of intermediate chlorinated species, which are subsequently converted to the final product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors and advanced separation techniques are employed to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form 2,3-dichloro-3-phenylpropanol using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Sodium dichromate in sulfuric acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: this compound can be converted to 2,3-dichlorobenzoic acid.

    Reduction: The reduction yields 2,3-dichloro-3-phenylpropanol.

    Substitution: Substitution reactions can produce 2,3-dihydroxy-3-phenylpropanoic acid or 2,3-diamino-3-phenylpropanoic acid.

Scientific Research Applications

2,3-Dichloro-3-phenylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-dichloro-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial effects.

Comparison with Similar Compounds

    3-Phenylpropanoic acid: A parent compound with similar structural features but lacking the chlorine atoms.

    2,3-Dibromo-3-phenylpropanoic acid: A brominated analog with different reactivity and applications.

    2,3-Dichloro-2-methylpropanoic acid: A structurally related compound with a methyl group instead of a phenyl group.

Uniqueness: 2,3-Dichloro-3-phenylpropanoic acid is unique due to the presence of two chlorine atoms on the propanoic acid chain, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

35115-76-5

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

2,3-dichloro-3-phenylpropanoic acid

InChI

InChI=1S/C9H8Cl2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8H,(H,12,13)

InChI Key

AUOKIBFNYTZTGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)Cl)Cl

Origin of Product

United States

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